molecular formula C16H20ClNO4 B2730530 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328849-74-6

2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B2730530
CAS No.: 1328849-74-6
M. Wt: 325.79
InChI Key: HWSFXEBLOCXPSM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic organic compound. It features a chlorophenoxy group and a spirocyclic structure, which are often associated with various biological activities. This compound may be of interest in fields such as medicinal chemistry and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Spirocyclic Ring Formation: The intermediate is then reacted with a spirocyclic amine under specific conditions to form the spirocyclic structure.

    Final Coupling Reaction: The final step involves coupling the spirocyclic intermediate with an ethanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone structure.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with alcohol or alkane groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit biological activity, making it of interest in drug discovery and development.

Medicine

    Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.

Industry

    Chemical Industry: Applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: Similar in structure but lacks the spirocyclic component.

    1-(4-Chlorophenoxy)-2-propanone: Similar in having a chlorophenoxy group but differs in the ketone structure.

Uniqueness

The presence of the spirocyclic structure in 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c17-13-2-4-14(5-3-13)20-12-15(19)18-8-6-16(7-9-18)21-10-1-11-22-16/h2-5H,1,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSFXEBLOCXPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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